2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1551841-28-1
VCID: VC2766005
InChI: InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16)
SMILES: CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

CAS No.: 1551841-28-1

Cat. No.: VC2766005

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid - 1551841-28-1

Specification

CAS No. 1551841-28-1
Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
IUPAC Name 2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key VSXGYIXWAULARR-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O
Canonical SMILES CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O

Introduction

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and aromatic amine functionalities. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of pharmaceuticals with anticancer and antimicrobial properties. Its systematic name reflects its structural components, including a methoxy group, a thiazole ring, and a carboxylic acid functional group.

Synthesis

The synthesis of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid typically involves multi-step synthetic routes. These routes often include the modification of existing thiazole derivatives or the coupling of aromatic amines with thiazole-based systems. The reaction conditions may require careful control of temperature and pH to optimize yield and purity.

Biological Activity and Potential Applications

Studies have shown promising results for this compound in vitro against various cancer cell lines and microbial strains, indicating its potential as a therapeutic agent. The mechanism of action is primarily linked to its interaction with biological targets, such as enzymes or receptors. In vitro assays are essential for elucidating the specific mechanisms through which this compound exerts its effects.

Related Compounds and Their Activities

Other thiazole derivatives have also shown significant biological activity. For example, compounds like 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have demonstrated antimitotic activity against human tumor cells, highlighting the potential of thiazole-based compounds in cancer therapy .

Table 1: Biological Activity of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

Biological ActivityDescription
Anticancer ActivityShows promise against various cancer cell lines in vitro.
Antimicrobial ActivityExhibits potential against microbial strains.
Mechanism of ActionInteracts with biological targets such as enzymes or receptors.

Table 2: Comparison with Other Thiazole Derivatives

CompoundBiological ActivityDescription
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acidAnticancer and AntimicrobialPotential therapeutic agent.
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAntimitotic ActivityEffective against human tumor cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator